molecular formula C9H14Cl2N2O B1492900 3-(Aminomethyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine Dihydrochloride CAS No. 1187930-12-6

3-(Aminomethyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine Dihydrochloride

Cat. No. B1492900
CAS RN: 1187930-12-6
M. Wt: 237.12 g/mol
InChI Key: UDTIHHKFSGPTJU-UHFFFAOYSA-N
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Description

Oxazines are heterocyclic organic compounds containing one oxygen and one nitrogen atom in a cyclohexa-1,4-diene ring (a doubly unsaturated six-membered ring). Isomers exist depending on the relative position of the heteroatoms and relative position of the double bonds . By extension, the derivatives are also referred to as oxazines .


Synthesis Analysis

A commercially available dihydro-1,3-oxazine is a reagent in the Meyers synthesis of aldehydes . The synthesis of oxazines often involves the reaction of 1,2-amino alcohols, aziridines, epoxides, and related compounds .


Molecular Structure Analysis

The fundamental heterocyclic compound 1,4-oxazine has been generated using FVP . It is the first parent heterocycle among all the possible isomeric oxazines, thiazines and their heavier atom analogues to be characterised spectroscopically .


Chemical Reactions Analysis

The parent compound 1,4-oxazine has never been prepared and work on it has so far been restricted to theoretical predictions of bond lengths and electron distribution .


Physical And Chemical Properties Analysis

Physical properties of oxazines include color, density, hardness, and melting and boiling points . Oxazine dyes exhibit solvatochromism .

Scientific Research Applications

Antibacterial and Antifungal Activities

This compound has been found to possess potential as an antimicrobial agent. It has been used to screen for antibacterial and antifungal activities, indicating its usefulness in combating microbial infections .

Anti-HIV Activity

Research has discovered a broad biological activity for these compounds, including anti-HIV properties. This suggests potential applications in the treatment or prevention of HIV infection .

Anticancer Activity

The compound has shown effective inhibitory activity against human DNA topoisomerase I, which is promising for future anticancer agent designs. Additionally, it has been evaluated as an inhibitor of bromodomain and extra-terminal proteins (BETs), which play important roles in cancer .

Anticonvulsant Activity

The oxazine derivatives have been associated with anticonvulsant effects, which could be beneficial in the treatment of seizure disorders .

Anti-inflammatory Activity

Compounds synthesized from this chemical have been tested for anti-inflammatory activity, suggesting potential use in treating inflammation-related conditions .

Future Directions

The morpholine (1,4-oxazinane) motif attracted significant attention due to its widespread availability in natural products and biologically relevant compounds . This suggests that research into similar compounds, such as “3-(Aminomethyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine Dihydrochloride”, could be a fruitful area for future study.

properties

IUPAC Name

3,4-dihydro-2H-1,4-benzoxazin-3-ylmethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O.2ClH/c10-5-7-6-12-9-4-2-1-3-8(9)11-7;;/h1-4,7,11H,5-6,10H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDTIHHKFSGPTJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC2=CC=CC=C2O1)CN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Aminomethyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine Dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(Aminomethyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine Dihydrochloride
Reactant of Route 2
3-(Aminomethyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine Dihydrochloride
Reactant of Route 3
3-(Aminomethyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine Dihydrochloride
Reactant of Route 4
3-(Aminomethyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine Dihydrochloride
Reactant of Route 5
Reactant of Route 5
3-(Aminomethyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine Dihydrochloride
Reactant of Route 6
Reactant of Route 6
3-(Aminomethyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine Dihydrochloride

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